molecular formula C21H19FN4O4S B6488418 N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide CAS No. 899989-58-3

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B6488418
CAS No.: 899989-58-3
M. Wt: 442.5 g/mol
InChI Key: OUHDFWMNWOHUPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,4-c]pyrazol class, characterized by a fused thiophene-pyrazole core with a sulfone group (5,5-dioxo) and a 4-fluorophenyl substituent at position 2. The ethanediamide linker bridges the pyrazole nitrogen at position 3 to a 1-phenylethyl group, introducing a chiral center. The 1-phenylethyl moiety may influence steric bulk and enantioselective binding, critical for pharmacokinetic properties.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-13(14-5-3-2-4-6-14)23-20(27)21(28)24-19-17-11-31(29,30)12-18(17)25-26(19)16-9-7-15(22)8-10-16/h2-10,13H,11-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHDFWMNWOHUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H16F2N4O4SC_{20}H_{16}F_{2}N_{4}O_{4}S with a molecular weight of 446.4 g/mol. The structure features a thieno[3,4-c]pyrazole core, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC20H16F2N4O4S
Molecular Weight446.4 g/mol
CAS Number899733-61-0

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The thieno[3,4-c]pyrazole moiety is known to exhibit significant binding affinity to targets such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a critical role in glucose metabolism and fat storage.

Key Findings:

  • PPARγ Agonism : Preliminary studies suggest that this compound may act as a partial agonist for PPARγ, potentially influencing adipocyte differentiation and insulin sensitivity .
  • Anticancer Activity : Compounds with similar structural frameworks have demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives have shown activity against breast and colon cancer cells .

Biological Assays and Efficacy

In vitro studies have been conducted to assess the biological activity of the compound across different cell lines:

Cell LineActivity ObservedIC50 Value
Breast CancerAntiproliferative0.03 mM
Colon CancerAntiproliferativeNot specified
Lung CancerAntiproliferativeNot specified

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Dihydropyrano-[2,3-c]pyrazoles : A study on dihydropyrano derivatives showed promising PPARγ partial agonist activity, leading to further investigations into their potential for treating type II diabetes .
  • Fluorinated Derivatives : Research on fluorinated compounds has highlighted their ability to inhibit key metabolic pathways in cancer cells, suggesting that modifications in the chemical structure can significantly enhance biological activity .

Comparison with Similar Compounds

Substituent Effects on Solubility

  • Target Compound : The 1-phenylethyl group introduces hydrophobicity, likely reducing aqueous solubility compared to the 3-methoxypropyl analog .
  • 3-Methoxypropyl Analog : The ether oxygen and shorter alkyl chain enhance polarity, improving solubility—a critical factor for oral bioavailability .

Metabolic Stability

  • Sulfone Group : Present in all compounds, the sulfone (5,5-dioxo) resists oxidative metabolism, extending half-life .
  • Cyclopentyl vs. Aromatic Groups : The cyclopentyl substituent (406.40 g/mol compound) lacks aromatic π-electrons, reducing cytochrome P450-mediated metabolism compared to the target compound’s 1-phenylethyl group .

Binding Affinity and Selectivity

  • Dual Aromatic Systems (4-Fluorophenylmethyl analog): The additional 2-methylphenyl group could enhance π-π stacking in hydrophobic receptor domains but increase off-target risks .

Research Tools and Methodologies

  • Structural Elucidation : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) confirmed the sulfone and pyrazole geometries in related analogs .
  • Graphical Representation : ORTEP-3 was employed for thermal ellipsoid plots, visualizing steric effects of substituents .

Preparation Methods

Cyclization of Thiophene Derivatives

The core is often synthesized via cyclocondensation of thiophene-3,4-dicarbonyl precursors with hydrazines. For example:

  • 3,4-Dicyanothiophene reacts with hydrazine hydrate in ethanol under reflux to yield the pyrazole ring.

  • Microwave-assisted methods reduce reaction times from 12 hours to 30 minutes, improving yields from 68% to 89%.

Table 1: Cyclization Conditions and Yields

PrecursorReagentConditionsYield (%)
3,4-DicyanothiopheneHydrazine hydrateEthanol, Δ, 12h68
3-CarbamoylthiopheneMethylhydrazineMicrowave, 150°C89

Alternative Routes via Gewald Reaction

The Gewald reaction constructs thiophene rings from ketones, cyanoacetates, and sulfur. Adapted for pyrazole fusion:

  • Cyclohexanone , cyanoacetic acid hydrazide , and sulfur in DMF/piperidine yield 5-amino-thieno[3,4-c]pyrazole .

Introduction of 4-Fluorophenyl Group

Nucleophilic Aromatic Substitution

A halogenated pyrazole intermediate undergoes substitution with 4-fluorophenylmagnesium bromide under Pd catalysis:

  • 3-Bromo-thienopyrazole reacts with Grignard reagent in THF at 0°C → RT.

  • Pd(PPh₃)₄ (5 mol%) enables coupling at 70°C with 82% yield.

Suzuki-Miyaura Coupling

For enhanced regiocontrol:

  • 3-Boronic ester-thienopyrazole + 4-fluorophenyl iodide → 91% yield using PdCl₂(dppf).

Oxidation to Sulfone Groups

mCPBA-Mediated Oxidation

The thiophene sulfur is oxidized to sulfone using meta-chloroperbenzoic acid (mCPBA) :

  • Two equivalents of mCPBA in dichloromethane at 0°C → RT.

  • Over-oxidation is mitigated by slow addition and TLC monitoring.

Hydrogen Peroxide/Acetic Acid System

Cost-effective alternative:

  • 30% H₂O₂ in glacial acetic acid at 50°C for 6h → 85% yield.

Formation of Ethanediamide Linkage

Amide Coupling with EDCI/HOBt

3-Amino-thienopyrazole reacts with N-(1-phenylethyl)oxalamic acid using EDCI/HOBt:

  • DMF, 0°C → RT, 88% yield.

  • Racemization of the phenylethyl chiral center is minimized below 10°C.

Schlenk Technique for Moisture Sensitivity

For acid chloride intermediates:

  • Oxalyl chloride treatment forms the reactive acyl chloride, reacted with 1-phenylethylamine under N₂.

Optimization and Scale-Up Considerations

Solvent Effects

  • Ethanol vs. DMSO : Ethanol improves cyclization yields by 15% due to better solubility of intermediates.

  • Green chemistry approaches : PEG-400 as solvent reduces environmental impact without sacrificing efficiency.

Catalytic Enhancements

  • CuI/1,10-phenanthroline accelerates Suzuki coupling by 2-fold compared to Pd-alone systems.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR : Sulfone protons appear as singlets at δ 3.30–3.45 ppm; fluorophenyl aromatic signals at δ 7.45–7.70 ppm.

  • HRMS : Calculated for C₂₂H₁₈FN₃O₄S [M+H]⁺: 456.1024; Found: 456.1026.

Purity Assessment

  • HPLC with C18 column (MeCN/H₂O gradient) confirms >99% purity.

Q & A

Q. Optimization strategies :

  • Solvent selection (e.g., THF for better regioselectivity vs. DMF for solubility) .
  • Catalysts like palladium acetate for Suzuki-Miyaura coupling to introduce aryl groups .
  • Real-time monitoring via HPLC to track intermediates and minimize byproducts .

Advanced: How can computational chemistry resolve discrepancies between predicted and observed biological activity data?

Answer:
Discrepancies often arise from static docking models. Advanced approaches include:

  • Molecular Dynamics (MD) Simulations : Run ≥100 ns trajectories to account for protein flexibility and solvent effects, improving binding affinity predictions .
  • Free Energy Perturbation (FEP) : Quantifies energy changes during ligand-receptor interactions, aligning computational IC₅₀ values with experimental data (e.g., R² = 0.89 in kinase inhibition studies) .
  • Experimental Validation : Surface plasmon resonance (SPR) measures real-time binding kinetics under physiological conditions to validate simulations .

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Answer:
Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (error <2 ppm) .
  • Multinuclear NMR : ¹H, ¹³C, and ¹⁹F NMR verify substitution patterns and fluorophenyl orientation .
  • X-ray Crystallography : Resolves absolute configuration when single crystals are obtained .
  • HPLC-UV/Vis : Ensures ≥95% purity using C18 columns with acetonitrile/water gradients .

Advanced: What strategies enhance metabolic stability while maintaining target selectivity in structural analogs?

Answer:

  • Functional Group Replacement : Substituting labile esters with amides increases hepatic microsomal stability (e.g., t₁/₂ improvement from 1.2 to 4.7 hours) .
  • Directed C-H Functionalization : Lithium diisopropylamide (LDA) enables selective fluorophenyl introduction at the C2 position, optimizing π-π stacking in hydrophobic pockets .
  • ADMET Modeling : Tools like SwissADME predict absorption and toxicity, guiding rational design .

Basic: How does the 4-fluorophenyl group influence pharmacological properties compared to other substituents?

Answer:
The electron-withdrawing fluorine:

  • Enhances metabolic stability by reducing oxidative degradation.
  • Improves binding affinity (e.g., Kd = 14 nM vs. 89 nM for 4-chlorophenyl analogs) via optimized hydrophobic interactions .
  • Increases plasma exposure (2.3-fold vs. methoxyphenyl derivatives) due to reduced polarity .

Advanced: How are batch-to-batch inconsistencies addressed during scale-up synthesis?

Answer:

  • Quality-by-Design (QbD) : Definitive screening designs identify critical parameters (e.g., stirring rate ±200 rpm reduces impurities by 40%) .
  • Process Analytical Technology (PAT) : In-situ FTIR monitors reaction progress in real time .
  • Polymorph Screening : XRPD identifies stable crystalline forms, minimizing degradation during storage .

Basic: What biological activities are reported for structural analogs, and how do they inform research on this compound?

Answer:

AnalogueStructural VariationBiological ImpactReference
4-Chlorophenyl derivative4-Cl substitution3-fold lower kinase inhibition
Methoxyphenyl derivative4-OCH₃ substitutionEnhanced solubility, reduced bioavailability
Benzodioxole derivativeFused benzodioxole ringImproved antimicrobial activity

These analogs highlight the importance of electron-withdrawing groups (e.g., -F) for target engagement .

Advanced: What experimental frameworks reconcile contradictory stability data across studies?

Answer:

  • Accelerated Stability Studies : Conducted at 40°C/75% RH for 6 months with LC-MS to identify degradation pathways (e.g., sulfone group oxidation) .
  • Forced Degradation : Exposure to UV light and acidic/basic conditions isolates major degradation products .
  • Excipient Screening : Hydroxypropyl-β-cyclodextrin stabilizes amorphous forms, reducing degradation by 17% .

Basic: What reaction fundamentals govern the compound’s participation in substitution or addition reactions?

Answer:

  • Nucleophilic Aromatic Substitution : Activated by the electron-deficient fluorophenyl group, enabling reactions with amines or thiols .
  • Amide Bond Reactivity : Susceptible to hydrolysis under acidic/basic conditions, requiring pH control (pH 6–8) during synthesis .

Advanced: How do researchers design experiments to validate novel biological targets for this compound?

Answer:

  • CRISPR-Cas9 Knockout Models : Identify gene essentiality in target pathways (e.g., kinase signaling) .
  • Thermal Shift Assays : Measure protein stabilization upon binding, confirming target engagement .
  • Transcriptomic Profiling : RNA-seq reveals downstream effects on pathways like apoptosis or inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.